molecular formula C18H11ClFNO3 B2742564 7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850721-72-1

7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2742564
CAS RN: 850721-72-1
M. Wt: 343.74
InChI Key: URLXPDGURXSMKI-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with an NH instead of an O or an S . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Scientific Research Applications

Photoluminescent Materials

Studies have focused on the synthesis and application of photoluminescent materials using derivatives of pyrrolo[3,4-c]pyrrole, highlighting their potential in electronic applications due to their strong photoluminescence and good solubility, which renders them suitable for use in thin films and electronic devices (Beyerlein & Tieke, 2000); (Zhang & Tieke, 2008).

Electron Transport and Solar Cell Efficiency

The synthesis of conjugated polymers containing pyrrolo[3,4-c]pyrrole units has been explored for their use in enhancing the efficiency of polymer solar cells. By manipulating the solubility and electronic properties of these materials, researchers aim to achieve higher power conversion efficiencies in solar cell applications (Walker et al., 2011).

Fluoride Ion Sensing

Dipyrrolyl derivatives bearing electron-withdrawing groups have been synthesized and characterized for their potential as fluoride ion sensors. These compounds exhibit dramatic, binding-induced changes in color, optical, and electrochemical properties, making them efficient for fluoride ion sensing in various organic solvents (Ghosh, Maiya, & Wong, 2004).

Corrosion Inhibition

Pyrrole-2,5-dione derivatives have been investigated for their ability to inhibit the corrosion of carbon steel in hydrochloric acid medium, demonstrating good inhibition efficiency and suggesting their potential use as corrosion inhibitors (Zarrouk et al., 2015).

Organic Electronics and Photonics

Research on pyrrolopyrrole and its derivatives has extended into the realm of organic electronics and photonics, exploring their utility in the development of materials with high electron mobility, photostability, and the ability to form semiconducting films suitable for electronic applications (Hu et al., 2015).

properties

IUPAC Name

7-chloro-1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFNO3/c1-21-15(9-3-2-4-11(20)7-9)14-16(22)12-8-10(19)5-6-13(12)24-17(14)18(21)23/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXPDGURXSMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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